(S)-1,2-Butanediol

Biocatalysis Enantioselective oxidation Ethambutol synthesis

(S)-1,2-Butanediol is a chiral C4 diol existing as one of two enantiomers, the other being (R)-1,2-butanediol. It serves as a critical building block in the synthesis of enantiomerically pure pharmaceuticals, including the antiepileptic levetiracetam and the antitubercular ethambutol.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 73522-17-5
Cat. No. B1233174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2-Butanediol
CAS73522-17-5
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCCC(CO)O
InChIInChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
InChIKeyBMRWNKZVCUKKSR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,2-Butanediol (CAS 73522-17-5): Chiral Diol Procurement & Specification Guide


(S)-1,2-Butanediol is a chiral C4 diol existing as one of two enantiomers, the other being (R)-1,2-butanediol [1]. It serves as a critical building block in the synthesis of enantiomerically pure pharmaceuticals, including the antiepileptic levetiracetam and the antitubercular ethambutol [2]. This compound is supplied as a colorless to light yellow liquid with a standard purity specification of ≥98% (GC) .

Stereochemical identity

(S)-enantiomer of 1,2-butanediol for stereochemical-control studies and chiral building block synthesis.

Workflow fit

Supports enantioselective synthesis research, including reported chiral-pool routes for levetiracetam and ethambutol intermediate studies.

Specification context

Liquid form with reported purity ≥98% (GC); specified optical rotation range for enantiomeric identity verification.

Why Racemic 1,2-Butanediol Cannot Replace (S)-1,2-Butanediol in Chiral Synthesis


Substituting racemic 1,2-butanediol for its pure (S)-enantiomer is not viable in stereospecific applications. The (R)- and (S)- enantiomers exhibit distinct biological activities and reactivities. For instance, in the biocatalytic production of the ethambutol precursor 1-hydroxy-2-butanone (HB), engineered E. coli expressing (2S, 3S)-butanediol dehydrogenase (BDH) is required to specifically convert the (S)-enantiomer, while (2R, 3R)-BDH acts on the (R)-form [1]. Using a racemate would necessitate a subsequent chiral resolution step, increasing process complexity and cost. Furthermore, the specific optical rotation of the (S)-enantiomer is a key identity and purity metric; a racemic mixture would exhibit an optical rotation of 0°, failing to meet the specification required for chiral building blocks .

Racemate
(S)-1,2-Butanediol
Racemic 1,2-butanediol may not transfer directly; mixed enantiomers can alter stereochemical outcome and require additional chiral resolution.
(R)-enantiomer
(S)-1,2-Butanediol
Distinct enzyme specificity reported; (2S,3S)-BDH selectively converts the (S)-form, making (R)-enantiomer substitution likely to shift biotransformation endpoints.
Identity
Racemate exhibits zero optical rotation and fails enantiomeric identity specification required for chiral building-block procurement.

(S)-1,2-Butanediol: Head-to-Head Quantitative Performance Evidence


Enzymatic Conversion Efficiency of (S)- vs. (R)-1,2-Butanediol to 1-Hydroxy-2-Butanone (HB)

In a direct head-to-head study, engineered E. coli biocatalysts were used to convert (R)- and (S)-1,2-butanediol (1,2-BD) to 1-hydroxy-2-butanone (HB), a key intermediate for the anti-tuberculosis drug ethambutol. Under optimized conditions, the conversion of (S)-1,2-BD resulted in a maximum HB yield of 188.80 mM from an initial 360 mM substrate, whereas the (R)-enantiomer yielded 341.35 mM from 440 mM [1].

Enzymatic conversion efficiency
Head-to-head comparison
(S)-1,2-BD: 188.80 mM HB yield
(R)-1,2-BD: 341.35 mM HB yield
Reported biocatalytic conversion context; enantiomer-specific kinetic profiles differ.
Whole-cell E. coli conditions; data to verify across scales.
Biocatalysis Enantioselective oxidation Ethambutol synthesis

Chiral Resolution Efficiency: (S)- vs. (R)-1,2-Butanediol Recovery from a Racemic Mixture

A chiral resolution study demonstrated the selective recovery of (S)-1,2-BD and (R)-1,2-BD from a racemic mixture using two different engineered E. coli strains. The biocatalyst targeting (S)-1,2-BD achieved a final concentration of 135.68 mM with 100% purity from a 300 mM racemic mixture, while the biocatalyst targeting (R)-1,2-BD achieved 112.43 mM from a 200 mM mixture [1].

Chiral resolution recovery
Method context
(S)-1,2-BD recovered: 135.68 mM (from 300 mM racemate)
(R)-1,2-BD recovered: 112.43 mM (from 200 mM racemate)
Reported resolution efficiency; (S)-enantiomer recovery profile differs.
Engineered E. coli BDH system; process-specific outcome.
Chiral resolution Biocatalysis Enantiomeric purity

Stereochemical Purity Specification: Specific Rotation of (S)-1,2-Butanediol

The specific optical rotation is a critical quality attribute for chiral compounds. The standard specification for (S)-1,2-Butanediol from major suppliers is [α]20/D = -15° to -18° (C=3 in EtOH) . For the (R)-enantiomer, the expected specific rotation would be equal in magnitude but opposite in sign (i.e., +15° to +18°). A racemic mixture would have a specific rotation of 0°.

Specific optical rotation
Specification review
(S)-enantiomer: [α]20/D = -15° to -18° (C=3, EtOH)
(R)-enantiomer: expected +15° to +18°
Enantiomeric identity and purity metric for QC procurement check.
Supplier specification; verify per batch.
Analytical chemistry Chiral purity Quality control

Synthetic Utility: (S)-1,2-Butanediol as a Chiral Pool Building Block for Levetiracetam

(S)-1,2-Butanediol has been utilized as a starting material in the enantioselective synthesis of the antiepileptic drug levetiracetam. The synthetic route leverages proline-catalyzed asymmetric α-aminooxylation, with (S)-butane-1,2-diol serving as the source of chirality [1]. The use of the incorrect enantiomer, (R)-1,2-butanediol, would lead to the synthesis of the enantiomer of levetiracetam, which may have different pharmacological properties.

Chiral pool synthesis route
Cross-study comparable
(S)-1,2-butanediol serves as chirality source for (S)-levetiracetam synthesis
Reported enantioselective synthesis context; stereochemistry determines final product configuration.
Proline-catalyzed α-aminooxylation route.
Asymmetric synthesis Chiral pool Antiepileptic drug

Commercial Purity Specification: ≥98% by GC Analysis

Reputable suppliers, including TCI and Chem-Impex, consistently report a minimum purity of >98.0% or ≥98% for (S)-1,2-Butanediol as determined by gas chromatography (GC) . While this is a common benchmark for many fine chemicals, it provides a verifiable, quantitative specification that can be compared against other sources or grades.

Purity specification (GC)
Specification review
≥98.0%
Minimum purity threshold for research-grade chiral building block.
GC method; supplier-guaranteed lot minimum.
Quality control Gas chromatography Chemical purity

Key Procurement-Driven Application Scenarios for (S)-1,2-Butanediol


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Procurement of (S)-1,2-butanediol is essential for research groups and fine chemical manufacturers engaged in the synthesis of chiral pharmaceutical intermediates, such as the precursor to ethambutol (1-hydroxy-2-butanone) or the chiral building block for levetiracetam. The evidence shows that (S)-1,2-BD is specifically converted by (2S,3S)-butanediol dehydrogenase to yield 188.80 mM of HB, and its stereochemistry is crucial for the final drug's activity [1][2]. Substitution with the (R)-enantiomer or racemate would lead to a different product or necessitate costly chiral separation.

Biocatalytic Process Development and Chiral Resolution Studies

Researchers developing novel biocatalytic routes or optimizing chiral resolution processes require pure (S)-1,2-butanediol as both a substrate and a reference standard. The data from the MDPI study demonstrate that engineered E. coli can recover 135.68 mM of pure (S)-1,2-BD from a racemic mixture, providing a quantitative benchmark for evaluating new biocatalysts or separation technologies [1]. This pure enantiomer is needed for accurate kinetic studies and to validate resolution efficiency.

Quality Control and Analytical Reference Standard

Analytical laboratories and QC departments in pharmaceutical manufacturing can use (S)-1,2-butanediol as a reference standard for chiral HPLC or GC method development and validation. Its well-defined specific rotation ([α]20/D = -15° to -18°) and high purity (≥98% by GC) make it suitable for calibrating instruments and verifying the enantiomeric purity of other compounds in the 1,2-butanediol class [1][2].

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Stereochemical-control context
Enantiomer-specific reaction pathway review
Biocatalytic process development
Enzyme enantioselectivity context
Biocatalytic resolution endpoint review
Analytical reference standard
Chiral purity specification
Enantiomeric identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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